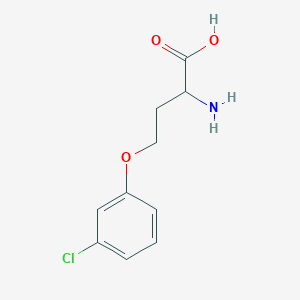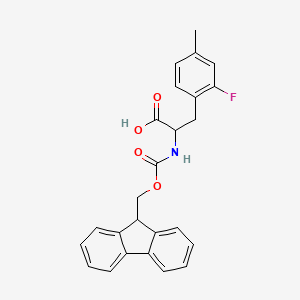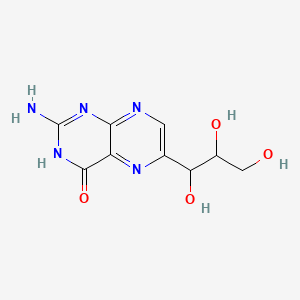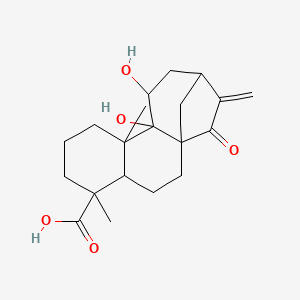
O-(3-Chlorophenyl)-L-homoserine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(3-clorofenil)-L-homoserina: es un compuesto orgánico que pertenece a la clase de los aminoácidos. Se caracteriza por la presencia de un grupo 3-clorofenil unido al átomo de oxígeno de la molécula de homoserina.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de O-(3-clorofenil)-L-homoserina típicamente implica la reacción de L-homoserina con 3-clorofenol. La reacción se lleva a cabo en condiciones controladas para garantizar la formación selectiva del producto deseado. Los reactivos comunes utilizados en esta síntesis incluyen agentes de acoplamiento como diciclohexilcarbodiimida (DCC) y catalizadores como 4-dimetilaminopiridina (DMAP). La reacción generalmente se realiza en un solvente orgánico como diclorometano o tetrahidrofurano a temperatura ambiente.
Métodos de Producción Industrial: En un entorno industrial, la producción de O-(3-clorofenil)-L-homoserina puede implicar la síntesis a gran escala utilizando reactores automatizados. Los parámetros del proceso, como la temperatura, la presión y el tiempo de reacción, se optimizan para maximizar el rendimiento y la pureza. Se emplean técnicas de purificación como la recristalización o la cromatografía para aislar el producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones: O-(3-clorofenil)-L-homoserina puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los derivados oxo correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Sustitución: El grupo 3-clorofenil puede participar en reacciones de sustitución nucleófila, lo que lleva a la formación de diferentes derivados.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH₄) e hidruro de aluminio y litio (LiAlH₄).
Sustitución: Los nucleófilos como aminas o tioles se pueden utilizar en reacciones de sustitución en condiciones básicas.
Productos Principales Formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxo, mientras que las reacciones de sustitución pueden producir varios derivados fenil sustituidos.
Aplicaciones Científicas De Investigación
Química: O-(3-clorofenil)-L-homoserina se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: En la investigación biológica, este compuesto se estudia por su posible papel en la inhibición enzimática y la modificación de proteínas. Se utiliza en el diseño de inhibidores enzimáticos y como sonda para estudiar las interacciones proteína-ligando.
Medicina: O-(3-clorofenil)-L-homoserina tiene aplicaciones potenciales en la química medicinal. Se investiga por sus propiedades terapéuticas, incluida su capacidad para modular vías biológicas y su potencial como candidato a fármaco.
Industria: En el sector industrial, este compuesto se utiliza en el desarrollo de productos químicos y farmacéuticos especializados. También se emplea en la síntesis de agroquímicos y otros productos químicos finos.
Mecanismo De Acción
El mecanismo de acción de O-(3-clorofenil)-L-homoserina implica su interacción con dianas moleculares específicas. El grupo 3-clorofenil puede unirse a los sitios activos de las enzimas, lo que lleva a la inhibición o modulación de la actividad enzimática. El grupo homoserina puede interactuar con residuos de aminoácidos en proteínas, afectando la estructura y función de las proteínas. Estas interacciones pueden influir en diversas vías biológicas, lo que convierte al compuesto en una herramienta valiosa en la investigación bioquímica.
Comparación Con Compuestos Similares
Compuestos Similares:
3-Clorometcathinona: Una catinona sintética con un grupo 3-clorofenil similar.
3-Clorofenilalanina: Un derivado de aminoácido con un grupo 3-clorofenil.
3-Clorofenilglicina: Otro derivado de aminoácido con un grupo 3-clorofenil.
Singularidad: O-(3-clorofenil)-L-homoserina es único debido a la presencia del grupo homoserina, que imparte propiedades químicas y biológicas distintas. A diferencia de otros compuestos similares, combina las características estructurales de la homoserina y el 3-clorofenil, lo que lo convierte en un compuesto versátil para diversas aplicaciones.
Propiedades
Fórmula molecular |
C10H12ClNO3 |
|---|---|
Peso molecular |
229.66 g/mol |
Nombre IUPAC |
2-amino-4-(3-chlorophenoxy)butanoic acid |
InChI |
InChI=1S/C10H12ClNO3/c11-7-2-1-3-8(6-7)15-5-4-9(12)10(13)14/h1-3,6,9H,4-5,12H2,(H,13,14) |
Clave InChI |
KWJJRHZWKIOMGH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)OCCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![28-(3,3-Dimethyloxiran-2-yl)-22-hydroxy-1,10,10,12,12,30,30,36-octamethyl-11,24,27,29,32-pentaoxa-3-azadecacyclo[17.17.0.02,17.04,16.07,15.09,13.022,36.023,25.023,33.026,31]hexatriaconta-2(17),4(16),5,7(15)-tetraen-8-one](/img/structure/B12303525.png)

![3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid;hydrochloride](/img/structure/B12303535.png)

![Ethyl 5-[[tert-butyl(diphenyl)silyl]oxymethyl]pyrazolidine-3-carboxylate](/img/structure/B12303546.png)
![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-11-hydroxy-6,6,15-trimethyl-2,16-dioxa-6-azoniatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),3(8),4,11,14,17-hexaene-9,13-dione](/img/structure/B12303555.png)
![Methyl 2-({[(2S)-3-(1H-indol-3-YL)-1-methoxy-1-oxopropan-2-YL]carbamoyl}amino)-4,5-dimethoxybenzoate](/img/structure/B12303566.png)


![2-Amino-3-[4-(3-bromopropoxy)phenyl]propanoic acid;hydrochloride](/img/structure/B12303580.png)

![Rac-(3AR,6AR)-hexahydrofuro[3,4-D][1,2]oxazole](/img/structure/B12303596.png)

![(R)-(+)-7-[4(S)-(Benzyl)oxazol-2-yl]-7'-diphenylphosphino-2,2,3,3-tetrahydro-1,1-spirobiindane](/img/structure/B12303608.png)
